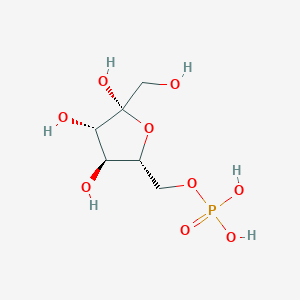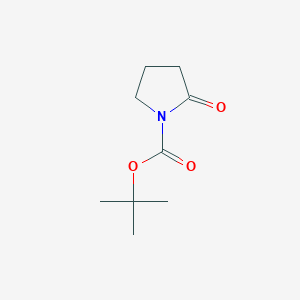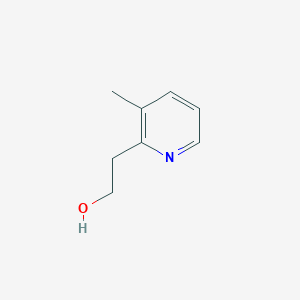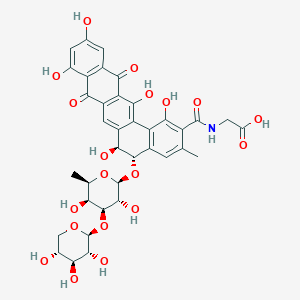
2-(3,5-Dimethylphenyl)-2-methylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with a structure similar to “2-(3,5-Dimethylphenyl)-2-methylpropanenitrile” belong to the class of organic compounds known as aromatic compounds. They contain a benzene ring, which is a six-membered cyclic ring with alternating double bonds .
Molecular Structure Analysis
The molecular structure of similar compounds often includes a benzene ring substituted with various functional groups . The exact structure would depend on the specific compound .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule. For instance, they might undergo reactions like cyclization or cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary greatly. For instance, “2-(3,5-Dimethylphenyl)ethanol” has a molecular weight of 150.22 g/mol and a topological polar surface area of 20.2 Ų .Wissenschaftliche Forschungsanwendungen
Application in Transesterification Studies
Research by Jackman, Petrei, and Smith (1991) in the Journal of the American Chemical Society delves into the transesterification of 3,5-dimethylphenolate/3,5-dimethylphenyl esters in various solvents. This study is crucial for understanding the chemical behavior of compounds related to 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile in different solvent environments, providing insights into their reactivity and potential applications in chemical synthesis (Jackman, Petrei, & Smith, 1991).
Luminescence Sensing of Benzaldehyde
Shi et al. (2015) synthesized lanthanide(III)-organic frameworks using a compound structurally similar to 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile. These frameworks displayed selective sensitivity to benzaldehyde-based derivatives, highlighting their potential as fluorescence sensors in chemical and environmental monitoring (Shi, Zhong, Guo, & Li, 2015).
Preparation of Telechelics
Wei, Challa, and Reedijk (1991) conducted studies on the copolymerization of 2,6-dimethylphenol with related compounds, resulting in telechelics with potential applications in polymer chemistry. This research expands the understanding of polymerization processes involving derivatives of 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile (Wei, Challa, & Reedijk, 1991).
Synthesis and Characterization of Polymers
Vijayanand et al. (2002) synthesized and characterized homopolymers and copolymers using 3,5-dimethylphenyl methacrylate. Their research offers insights into the properties of polymers derived from compounds similar to 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile, which can be applied in various industrial applications (Vijayanand, Radhakrishnan, Prasath, & Nanjundan, 2002).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenyl)-2-methylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-9-5-10(2)7-11(6-9)12(3,4)8-13/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZSXJIAAJEONQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558839 |
Source


|
| Record name | 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenyl)-2-methylpropanenitrile | |
CAS RN |
93748-07-3 |
Source


|
| Record name | 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione](/img/structure/B125018.png)


![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)



![[(2,3-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125034.png)


